![molecular formula C11H17NO2 B2355508 (2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine CAS No. 2248188-49-8](/img/structure/B2355508.png)
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine
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Overview
Description
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine, commonly known as 2C-H, is a synthetic compound that belongs to the phenethylamine family. It is a psychoactive drug that is known to produce hallucinogenic effects. The chemical structure of 2C-H is similar to other psychoactive compounds such as mescaline and amphetamines. The purpose of
Mechanism of Action
The mechanism of action of 2C-H is not fully understood. It is believed to bind to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding activates the receptor, leading to the release of neurotransmitters such as dopamine and norepinephrine. The activation of these neurotransmitters is responsible for the hallucinogenic effects of 2C-H.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-H are complex and not fully understood. It is known to produce hallucinogenic effects that alter perception, mood, and cognition. It can also cause changes in heart rate, blood pressure, and body temperature. The long-term effects of 2C-H on the brain and body are not known.
Advantages and Limitations for Lab Experiments
The use of 2C-H in lab experiments has several advantages. It is a well-studied compound that produces reliable and reproducible results. It is also relatively easy to synthesize, making it readily available for research purposes. However, the use of 2C-H in lab experiments also has limitations. It is a psychoactive compound that can be dangerous if not handled properly. It is also illegal in many countries, making it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 2C-H. One area of research is the development of new psychoactive compounds that have similar effects to 2C-H but with fewer side effects. Another area of research is the study of the long-term effects of 2C-H on the brain and body. This research could provide insights into the potential risks associated with the use of psychoactive compounds. Finally, research is needed to better understand the mechanism of action of 2C-H and other psychoactive compounds. This research could lead to the development of new treatments for mental health disorders.
Synthesis Methods
The synthesis of 2C-H involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate compound is then reduced using a reducing agent such as sodium borohydride to produce ((2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine)-2-(2,5-Dimethoxyphenyl)propan-1-amine. The synthesis of 2C-H is a complex process that requires specialized equipment and knowledge of organic chemistry.
Scientific Research Applications
2C-H has been used in scientific research to study the effects of psychoactive compounds on the brain. It is known to produce hallucinogenic effects that alter perception, mood, and cognition. The use of 2C-H in research has provided insights into the neural mechanisms that underlie hallucinogenic effects. It has also been used to study the effects of psychoactive compounds on animal behavior.
properties
IUPAC Name |
(2R)-2-(2,5-dimethoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCQGGZRKWDESA-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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